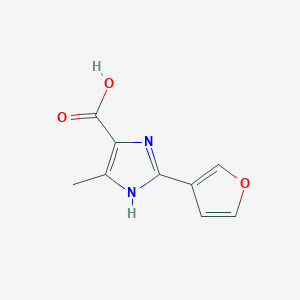
2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid is an organic compound that features a furan ring fused to an imidazole ring with a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-furylamine with methylglyoxal in the presence of an acid catalyst to form the imidazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as piperidinium acetate can enhance the efficiency of the synthesis process, allowing for large-scale production under solvent-free conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furfural derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Esterification can be carried out using methanesulfonic acid (MeSO3H) and silica (SiO2) as catalysts.
Major Products Formed
Oxidation: Furfural derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Esters and amides of the original compound.
Applications De Recherche Scientifique
2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s furan and imidazole rings play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Furyl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an imidazole ring.
3-(2-Furyl)acrylic Acid: Contains a furan ring and an acrylic acid group.
Furfural: A simpler compound with a furan ring and an aldehyde group
Uniqueness
2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid is unique due to its combination of a furan ring, an imidazole ring, and a carboxylic acid group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H8N2O3 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
2-(furan-3-yl)-5-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-5-7(9(12)13)11-8(10-5)6-2-3-14-4-6/h2-4H,1H3,(H,10,11)(H,12,13) |
Clé InChI |
ATCXCPDOQAMQNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N1)C2=COC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


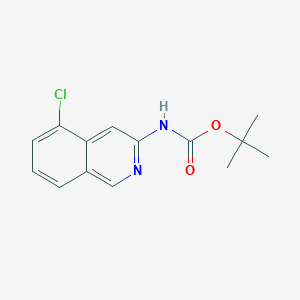
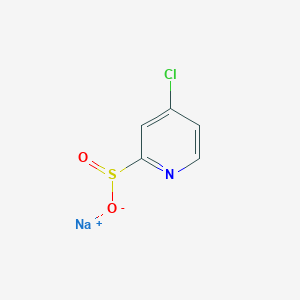

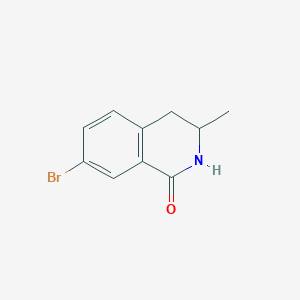
![6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677972.png)
![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
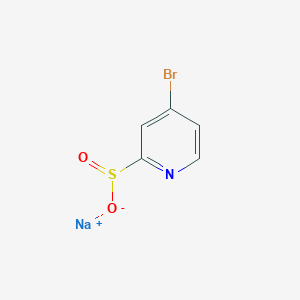
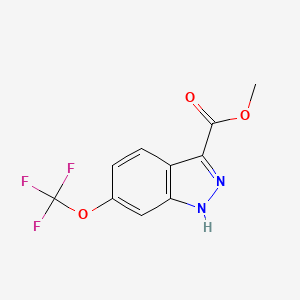
![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
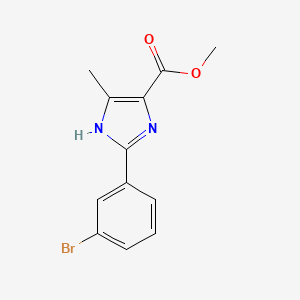
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
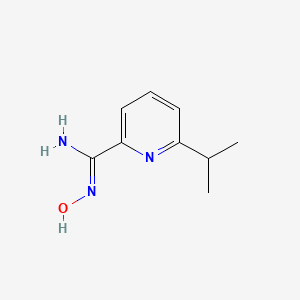
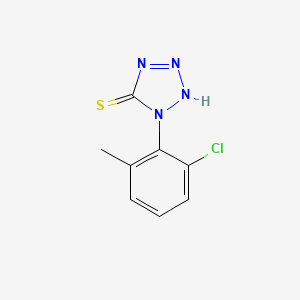
![6-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13678035.png)
